4-Propylcyclohexanone

Catalytic hydrogenation Hydrodeoxygenation Pt-catalyzed reduction

4-Propylcyclohexanone (CAS 40649-36-3) is the only acceptable precursor for trans-2-(4-propylcyclohexyl)-1,3-propanediol, a critical LCD building block. Its 4-propyl chain delivers optimal mesogenic balance—shorter ethyl chains destabilize liquid crystal phases, longer pentyl chains promote smectic phases. Under biocatalytic reduction (LK-TADH), it yields >99.5% cis-4-propylcyclohexanol at 125 g/L loading. Not interchangeable with other 4-alkylcyclohexanones; substituting risks yield loss and functional failure. Procure only high-purity (≥99% GC) material for reproducible stereoselective synthesis.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 40649-36-3
Cat. No. B1345700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylcyclohexanone
CAS40649-36-3
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCC1CCC(=O)CC1
InChIInChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3
InChIKeyNQEDLIZOPMNZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylcyclohexanone CAS 40649-36-3: Technical Baseline and Procurement Considerations


4-Propylcyclohexanone (CAS 40649-36-3) is a 4-alkyl-substituted cyclohexanone derivative with molecular formula C₉H₁₆O and molecular weight 140.22 g/mol [1]. It is a colorless liquid at ambient temperature with a boiling point of 212 °C at 740 Torr and density of 0.9049 g/cm³ at 25 °C [2]. This compound functions primarily as a key synthetic intermediate in the preparation of cis-4-propylcyclohexanol, which is subsequently converted to trans-2-(4-propylcyclohexyl)-1,3-propanediol, a critical building block for liquid crystal display (LCD) materials [3]. The 4-n-propyl substitution pattern on the cyclohexanone scaffold confers distinct physicochemical and reactivity characteristics that differentiate it from its shorter-chain (ethyl) and longer-chain (pentyl) alkyl-substituted analogs.

4-Propylcyclohexanone: Why Alkyl-Chain Length Determines Synthetic Outcome and Application Fit


4-Alkylcyclohexanones with different alkyl chain lengths (methyl, ethyl, propyl, butyl, pentyl) cannot be interchanged as drop-in replacements in synthetic workflows or material applications. In LCD intermediate synthesis, the propyl chain length is specifically required because the downstream product trans-2-(4-propylcyclohexyl)-1,3-propanediol possesses the optimal balance of mesogenic properties—alkyl chains that are too short (ethyl) reduce liquid crystalline phase stability, while chains that are too long (pentyl) can promote undesirable smectic phases or increase viscosity beyond acceptable thresholds [1]. Furthermore, catalytic hydrogenation of 4-propylcyclohexanone under identical conditions produces markedly different yield outcomes compared to its methyl and pentyl analogs, demonstrating that chain length directly modulates substrate reactivity and product distribution . In enzymatic transformations, the stereoselectivity and reduction kinetics vary substantially across the alkyl series, with 4-propylcyclohexanone exhibiting a distinct cis/trans product ratio (99.5:0.5) when processed with engineered alcohol dehydrogenase [2]. These differences confirm that generic substitution across the 4-alkylcyclohexanone series without empirical validation introduces significant risk to yield, purity, and downstream functional performance.

4-Propylcyclohexanone Evidence Guide: Quantified Differentiation from 4-Alkylcyclohexanone Analogs


Catalytic Hydrodeoxygenation Yield: 4-Propylcyclohexanone vs. 4-Methyl and 4-Pentyl Analogs

Under identical catalytic hydrodeoxygenation (HDO) conditions using 2 wt% Pt loading on 4-propylphenol substrate, 4-propylcyclohexanone is produced with a GC-measured yield of 14%, compared to 33% for 4-methylcyclohexanone (CAS 103-65-1) and 7% for 4-pentylcyclohexanone (CAS 1678-92-8) . This non-monotonic yield trend across the alkyl series indicates that the propyl substituent confers intermediate reactivity distinct from both shorter and longer chains.

Catalytic hydrogenation Hydrodeoxygenation Pt-catalyzed reduction

Commercial Purity Grade Comparison: Sigma-Aldrich ≥99.0% vs. TCI >98.0%

Two major commercial suppliers offer 4-propylcyclohexanone with distinct purity specifications and physical property validations. Sigma-Aldrich supplies the compound with GC assay ≥99.0% (area%), density specification of 0.906-0.908 g/cm³ (d 20°C/4°C), vapor pressure 0.23 hPa at 20°C, and water solubility of 1.96 g/L . TCI offers purity >98.0% (GC) with boiling point 98°C at 20 mmHg and flash point 86°C . Thermo Scientific (Alfa Aesar) provides 99% purity grade .

Analytical chemistry Quality control GC assay

Enzymatic Reduction Efficiency: 4-Propylcyclohexanone Biotransformation to cis-4-Propylcyclohexanol

Using an engineered mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase, 4-propylcyclohexanone undergoes complete transformation at 125 g/L (250 g) substrate loading within 5 hours, yielding 225.8 g of cis-4-propylcyclohexanol at 90.32% isolated yield with exceptional cis/trans stereoselectivity of 99.5:0.5 [1]. While direct comparative data for 4-ethylcyclohexanone under identical mutant enzyme conditions is not available in the literature, the engineered LK-TADH mutant demonstrates broad applicability across the 4-alkylcyclohexanone series, with the propyl substrate exhibiting efficient conversion under conditions optimized for industrial-scale production [1].

Biocatalysis Alcohol dehydrogenase Stereoselective reduction

Physicochemical Property Differentiation: 4-Propylcyclohexanone vs. 4-Ethylcyclohexanone

4-Propylcyclohexanone (C₉H₁₆O, MW 140.22) and 4-ethylcyclohexanone (C₈H₁₄O, MW 126.20) differ by one methylene unit in their alkyl side chains. The propyl substituent increases molecular weight by 14.02 g/mol (11.1% increase), calculated LogP by approximately 0.5 units (estimated from ChemSpider data: 4-propyl LogP ~2.55 vs. 4-ethyl LogP ~2.05), and boiling point by approximately 10°C at atmospheric pressure (4-propyl: 212°C at 740 Torr [1]; 4-ethyl: ~200-202°C). In the context of liquid crystal applications, the downstream product trans-2-(4-propylcyclohexyl)-1,3-propanediol is specifically cited as widely used in LCD manufacture [2], whereas the ethyl analog is not documented for this application pathway, indicating that the propyl chain length provides the requisite mesogenic balance for commercial display materials.

Physicochemical properties Liquid crystal intermediate Mesogenic tuning

4-Propylcyclohexanone: Validated Application Scenarios Based on Quantitative Evidence


Liquid Crystal Display (LCD) Intermediate Manufacturing: cis-4-Propylcyclohexanol Production

4-Propylcyclohexanone serves as the direct precursor to cis-4-propylcyclohexanol, which is subsequently converted to trans-2-(4-propylcyclohexyl)-1,3-propanediol, a widely used building block in LCD materials. Under optimized biocatalytic conditions with engineered alcohol dehydrogenase, 125 g/L of 4-propylcyclohexanone undergoes complete conversion within 5 hours, yielding 90.32% isolated cis-4-propylcyclohexanol with cis/trans stereoselectivity of 99.5:0.5 [1]. This high-yield, high-stereoselectivity process enables industrial-scale production of LCD precursors. Procurement of high-purity 4-propylcyclohexanone (≥99.0% GC from Sigma-Aldrich ) is recommended for this application to minimize side-product formation during enzymatic reduction.

Process Chemistry Optimization: Catalytic Hydrodeoxygenation Route Development

In Pt-catalyzed hydrodeoxygenation of 4-propylphenol, 4-propylcyclohexanone is obtained as a product with 14% GC yield under conditions that produce 4-methylcyclohexanone at 33% yield and 4-pentylcyclohexanone at 7% yield . This quantified yield differential informs process chemists that synthetic route optimization must account for alkyl-specific reactivity. Researchers developing catalytic routes to 4-alkylcyclohexanones should use 4-propylcyclohexanone as the benchmark substrate for propyl-chain systems, recognizing that yield expectations derived from methyl or pentyl analogs are not transferable.

Chiral Building Block Synthesis: Tacrine Analog Development

4-Propylcyclohexanone has been utilized in the synthesis of chiral tacrine analogues that demonstrate pharmacological activity [2]. The compound participates in enantioselective alkylation reactions via chiral, nonracemic lithioenamines, enabling asymmetric synthesis of α-alkyl and α,α′-dialkyl cyclic ketones. For medicinal chemistry and drug discovery programs targeting tacrine-derived scaffolds, 4-propylcyclohexanone provides a validated starting material with documented utility in generating chiral analogues.

Biocatalyst Screening and Enzyme Engineering Studies

The stereoselective reduction of 4-propylcyclohexanone by anthracnose fungi (including Colletotrichum lagenarium, C. dematium, and Glomerella cingulata) yields predominantly trans-4-propylcyclohexanol across ten tested fungal strains [3]. This contrasts with the engineered LK-TADH enzyme system which produces cis-4-propylcyclohexanol with 99.5:0.5 cis/trans selectivity [1]. The divergent stereochemical outcomes from different biocatalytic systems establish 4-propylcyclohexanone as a useful probe substrate for characterizing alcohol dehydrogenase stereoselectivity and for screening novel biocatalysts. Procurement of analytical-grade 4-propylcyclohexanone (≥99.0% GC) ensures reliable, reproducible results in enzyme kinetics and stereoselectivity studies.

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